Methyl 2,2-dimethoxypentanoate
Description
Methyl 2,2-dimethoxypentanoate is a methyl ester derivative of pentanoic acid, featuring two methoxy (-OCH₃) groups at the 2-position of the pentanoate chain. Structurally, it is characterized by the formula CH₃O(CH₃O)C(CH₂)₂COOCH₃. Its synthesis typically involves esterification of 2,2-dimethoxypentanoic acid with methanol under acidic or enzymatic catalysis. While specific data on its applications are sparse in the provided evidence, its structural analogs suggest utility in polymer chemistry and as intermediates in terpene-derived compounds .
Properties
CAS No. |
63608-61-7 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2,2-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O4/c1-5-6-8(11-3,12-4)7(9)10-2/h5-6H2,1-4H3 |
InChI Key |
DQMKFQVLGNDMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethoxypentanoate can be synthesized through the esterification of 2,2-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethoxypentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethoxypentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 2,2-dimethoxypentanoic acid and methanol.
Reduction: 2,2-dimethoxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethoxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethoxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on methyl esters with varying substituents, particularly diterpenoid methyl esters and simpler alkyl esters, as identified in the provided evidence and inferred structural analogs. Key factors include molecular weight, polarity, stability, and chromatographic behavior.
Structural and Functional Group Analysis
- Methyl 2,2-dimethoxypentanoate: Contains two electron-donating methoxy groups at the 2-position, increasing steric hindrance and polarity compared to unsubstituted esters.
- Sandaracopimaric acid methyl ester (, Compound 4): A diterpenoid methyl ester with a fused tricyclic structure. The absence of methoxy groups reduces polarity but introduces rigidity due to the aromatic backbone .
- E-Communic acid methyl ester (, Compound 8): Features a conjugated diene system, enhancing UV reactivity and resonance stability. Its linear structure contrasts with the branched dimethoxy substituents in the target compound .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, inferred) | Solubility (Polarity) |
|---|---|---|---|---|---|
| This compound | C₈H₁₆O₄ | 176.21 | 2,2-dimethoxy | ~210–230 | Moderate (polar organic solvents) |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Tricyclic diterpene | >300 | Low (non-polar solvents) |
| E-Communic acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Conjugated diene | ~290–310 | Low (non-polar solvents) |
- Polarity and Solubility: The dimethoxy groups in this compound enhance polarity compared to diterpenoid esters, increasing solubility in polar solvents like acetone or ethanol. This contrasts with the lower solubility of diterpenoid esters in non-polar solvents (e.g., hexane) .
- Stability : The electron-donating methoxy groups may reduce susceptibility to hydrolysis compared to esters with electron-withdrawing groups. However, steric hindrance could slow enzymatic or acidic degradation relative to linear analogs.
Chromatographic Behavior
Gas chromatography (GC) data from highlights retention time differences among methyl esters. For example, sandaracopimaric acid methyl ester (Compound 4) and E-communic acid methyl ester (Compound 8) exhibit distinct retention times due to their molecular weights and volatilities. This compound, with intermediate molecular weight and higher polarity, would likely elute earlier than diterpenoid esters but later than smaller esters like methyl pentanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
